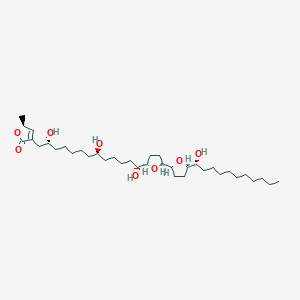

4-Hydroxytrilobin

説明

Detailed Botanical Sources and Geographical Distribution

4-Hydroxytrilobin is an annonaceous acetogenin, a class of polyketides found almost exclusively within the plant family Annonaceae. nih.govbeilstein-journals.org Its primary documented botanical source is the Pawpaw tree, Asimina triloba. nih.govacs.orgresearchgate.net This species is a temperate member of the otherwise tropical and subtropical Annonaceae family and is native to the eastern region of North America. acs.org

Annonaceous acetogenins are a large family of over 500 compounds, characterized by a long C32 or C34 fatty acid chain that terminates in a γ-lactone. nih.govbeilstein-journals.org The presence of one or more tetrahydrofuran (THF) rings along the carbon chain is a hallmark of this compound class. This compound itself features an adjacent bis-THF ring structure. acs.org While many acetogenins have been isolated from various genera within the Annonaceae, such as Annona and Goniothalamus, this compound has been specifically reported from the seeds of Asimina triloba. nih.govjst.go.jpscielo.br

Table 1: Botanical Source and Distribution of this compound

| Parameter | Description |

|---|---|

| Compound Name | This compound |

| Compound Class | Annonaceous Acetogenin |

| Primary Botanical Source | Asimina triloba (Pawpaw) |

| Plant Family | Annonaceae |

| Geographical Distribution | Eastern North America |

Within Asimina triloba, this compound has been pinpointed to specific tissues. Research has consistently identified the seeds as the primary location for the isolation of this compound. nih.govnih.govkoreascience.kr This is a common trait among many annonaceous acetogenins, which are often concentrated in the seeds and bark of the plant.

The broader class of acetogenins is distributed throughout the Pawpaw tree, with various compounds being found in the leaves, twigs, and bark. researchgate.net However, the specific concentration and distribution of this compound in different developmental stages of the plant or fruit have not been extensively documented in the scientific literature. The general understanding is that these compounds serve as a chemical defense for the plant, which may influence their concentration in vulnerable tissues like seeds.

Definition and Structural Diversity of Annonaceous Acetogenins

Advanced Isolation and Purification Methodologies for Research Scale

The initial step involves the extraction of the compound from the plant material, typically ground seeds of Asimina triloba. A common approach is to use polar organic solvents. For instance, an ethanolic extract of the plant material can be prepared. researchgate.net This crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This fractionation may involve sequential extraction with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and water. researchgate.netoleumdietetica.es This process yields fractions enriched with compounds of a certain polarity range, with acetogenins like this compound typically concentrating in the moderately polar fractions (e.g., ethyl acetate).

Table 2: General Solvent Extraction and Fractionation Scheme for Acetogenins

| Step | Procedure | Purpose |

|---|---|---|

| 1. Extraction | Maceration or Soxhlet extraction of ground plant material (e.g., seeds) with a polar solvent (e.g., ethanol, methanol). oleumdietetica.es | To create a crude extract containing a wide range of secondary metabolites, including this compound. |

| 2. Concentration | Removal of the solvent under reduced pressure (e.g., rotary evaporation). | To obtain a concentrated crude extract. |

| 3. Fractionation | Liquid-liquid partitioning of the crude extract against a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate). researchgate.net | To separate the complex mixture into simpler fractions based on polarity, enriching for acetogenins. |

Following initial fractionation, the enriched fractions containing this compound are still complex mixtures of closely related acetogenins. Isolating the pure compound requires advanced, high-resolution chromatographic techniques. nih.gov

Column Chromatography: Repeated open-column chromatography on silica gel is a standard method for the initial separation of the fractions.

Countercurrent Chromatography (CCC): This technique has proven to be a powerful tool for separating acetogenins. academindex.comtandfonline.comtandfonline.com CCC is a form of liquid-liquid partition chromatography that avoids the use of solid supports, which can cause irreversible adsorption and degradation of sensitive compounds. It has been used successfully to isolate pairs of acetogenins which can then be resolved in a final step. tandfonline.comtandfonline.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is indispensable for the final purification of this compound. nih.govijrpr.com Reversed-phase HPLC, using columns like C18, is commonly employed. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) allows for the fine separation of individual acetogenins based on their subtle differences in hydrophobicity. nih.govijrpr.comchromatographyonline.com This step is critical for obtaining the high degree of purity required for structural elucidation and biological studies.

Once isolated, the identity and purity of this compound must be rigorously confirmed. This is crucial for ensuring that any subsequent mechanistic or biological studies are attributable to the correct compound.

Structural Elucidation: The definitive structure of this compound was established through a combination of advanced spectroscopic techniques. acs.org These include:

Mass Spectrometry (MS): High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) is used to determine the precise molecular weight and elemental formula. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C NMR) and 2D NMR (e.g., COSY, HMBC) experiments are conducted to piece together the carbon skeleton and determine the placement of functional groups. acs.org

Purity Confirmation: For mechanistic and biological studies, the purity of the isolated compound must be exceptionally high (typically >95%). nih.gov Purity is assessed using analytical HPLC, where the purified compound should appear as a single, sharp peak. Further confirmation is obtained through the same spectroscopic methods used for structural elucidation (MS and NMR), which should show no signals corresponding to impurities. nih.gov

特性

分子式 |

C37H66O8 |

|---|---|

分子量 |

638.9 g/mol |

IUPAC名 |

(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-9-13-19-31(40)33-21-23-35(44-33)36-24-22-34(45-36)32(41)20-15-14-17-29(38)16-11-10-12-18-30(39)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+,35-,36+/m0/s1 |

InChIキー |

QFFLFGFTHVFFDL-LYCOMLBHSA-N |

異性体SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCC[C@@H](CCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |

正規SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

同義語 |

10-hydroxyasimicin 10-hydroxytrilobacin |

製品の起源 |

United States |

Natural Occurrence, Isolation, and Biosynthetic Investigations of 4-hydroxytrilobin

Elucidation of the Biosynthetic Pathway

The intricate molecular architecture of 4-hydroxytrilobin, a member of the vast family of Annonaceous acetogenins, points to a complex and highly regulated biosynthetic pathway. While the complete enzymatic sequence leading to this compound has not been fully elucidated, extensive research into acetogenin biosynthesis provides a robust framework for understanding its formation.

Proposed Precursors and Enzymatic Transformations

The biosynthesis of acetogenins, including this compound, is believed to originate from the polyketide pathway. scielo.brpsu.edu This pathway utilizes long-chain fatty acids (C32 or C34) as primary precursors. core.ac.uk These fatty acid chains undergo a series of transformations orchestrated by a suite of enzymes, likely including polyketide synthases (PKSs), to introduce oxygenated functionalities.

The key steps in the formation of the characteristic bis-tetrahydrofuran (bis-THF) core of trilobacin-type acetogenins like this compound are proposed to be:

Polyepoxidation: The long-chain fatty acid precursor undergoes sequential epoxidation of specific double bonds. This is a critical step that sets the stage for the subsequent cyclization reactions.

Epoxide-initiated Cyclization: The polyepoxide intermediate then undergoes a cascade of cyclization reactions to form the adjacent THF rings. This process is thought to be initiated by the enzymatic opening of an epoxide ring, which then attacks a neighboring epoxide, leading to the formation of the five-membered THF rings. core.ac.uk For trilobacin-type acetogenins, this cyclization is believed to start from one end of the polyepoxide chain. core.ac.uk

The final steps in the biosynthesis of this compound would involve the formation of the α,β-unsaturated γ-lactone ring at one end of the molecule and the introduction of the hydroxyl group at the C-4 position. The γ-lactone is formed from a terminal propan-2-ol unit. core.ac.uk

Stereochemical Control in Natural Biogenesis

A hallmark of acetogenin biosynthesis is the remarkable degree of stereochemical control, resulting in a vast array of stereoisomers with distinct biological activities. The stereochemistry of the bis-THF core and its flanking hydroxyl groups is crucial for the molecule's function. nih.govrsc.org

In the case of trilobacin-type acetogenins, the relative stereochemistry is defined as threo, trans, erythro, cis, threo for the adjacent bis-THF rings and their flanking hydroxyls. core.ac.uk This precise stereochemical arrangement is determined by the configuration of the double bonds in the fatty acid precursor and the specific nature of the epoxidating and cyclizing enzymes. core.ac.uk The enzymes involved must exhibit high substrate specificity and stereoselectivity to produce the specific stereoisomer of this compound found in nature. The synthesis of various stereoisomers of the bis-THF core has demonstrated that changes in stereochemistry can significantly impact the biological activity of the resulting acetogenin. nih.govnih.govacs.org

Genetic and Molecular Aspects of Acetogenin Biosynthesis in Source Organisms

The genetic basis for acetogenin biosynthesis is an area of active investigation. For a long time, the specific genes and enzymes responsible for this complex pathway remained elusive. However, recent genomic studies in the Annonaceae family have provided the first significant insights.

A recent study on the genome of the cherimoya (Annona cherimola), a relative of Asimina triloba, has identified a putative gene cluster responsible for acetogenin biosynthesis. nih.govresearchgate.netnih.gov This discovery is a major breakthrough, suggesting that the genes for the necessary enzymes, such as PKSs, epoxidases, and cyclases, may be co-located in the genome, allowing for coordinated regulation of the pathway. While this gene cluster was identified in a different species, it provides a valuable model and a starting point for identifying the corresponding genes in Asimina triloba and for understanding the molecular regulation of this compound production.

Environmental and Ecological Roles (if any) of this compound in its Natural Habitat

The significant metabolic investment by plants of the Annonaceae family to produce a diverse array of acetogenins suggests these compounds play important ecological roles. scielo.br While the specific ecological functions of this compound have not been individually documented, the known biological activities of acetogenins in general provide strong indications of their purpose in the plant's life cycle.

The primary ecological role of acetogenins, including likely this compound, is thought to be defensive. The potent cytotoxicity of these compounds makes them effective deterrents against herbivores. wikipedia.org The leaves and bark of pawpaw (Asimina triloba) are known to be unpalatable to deer and other browsing animals, a characteristic attributed to the presence of these toxic compounds. wikipedia.org

Furthermore, the accumulation of acetogenins in the seeds of Asimina triloba, from which this compound is isolated, suggests a role in protecting the seeds from predation by insects and other animals, thereby ensuring the plant's reproductive success. nih.govacs.orgacs.org The inclusion of pawpaw in ecological restoration projects is partly due to its resistance to pests, a feature linked to its chemical defense system. wikipedia.org

Chemical Synthesis Strategies for 4-hydroxytrilobin and Its Analogs

Total Synthesis Approaches to the Core Bis-Tetrahydrofuran Ring System

The central bis-tetrahydrofuran (bis-THF) ring system is a defining structural feature of many Annonaceous acetogenins, including 4-Hydroxytrilobin. The precise stereochemical arrangement of this core is critical for biological activity. The bis-THF core of this compound is adjacent and possesses multiple chiral centers. Synthetic strategies must therefore address the challenge of controlling the relative and absolute stereochemistry of these rings and the flanking hydroxyl groups.

Key Stereoselective Reactions and Methodologies

The construction of the intricate bis-THF core relies on a toolkit of powerful stereoselective reactions. A prominent strategy involves the iterative use of asymmetric reactions to build up the carbon chain and install the necessary stereocenters before the formation of the heterocyclic rings.

Key methodologies employed in the synthesis of adjacent bis-THF cores, such as the one found in the closely related acetogenin asimitrin, include:

Sharpless Asymmetric Epoxidation (SAE) and Dihydroxylation (SAD): These methods are fundamental for introducing chirality into the acyclic precursors of the THF rings. For instance, the SAE of allylic alcohols can generate epoxy alcohols with high enantiomeric excess, which are versatile intermediates for subsequent ring-forming reactions. acs.orgnih.gov Similarly, SAD allows for the stereospecific creation of diols from alkenes. mdpi.com

Intramolecular Williamson Etherification: This is a common method for the cyclization step to form the THF rings. A diol or an epoxy alcohol precursor is manipulated to have a good leaving group (like a mesylate or tosylate) at one end and a nucleophilic hydroxyl group at the other, which then displaces the leaving group to form the ring. This process can be performed sequentially for each of the two THF rings. acs.orgnih.gov

Intramolecular Amide Enolate Alkylation (IAEA): A highly stereoselective, chelate-controlled IAEA has been utilized for the synthesis of key hydroxylated THF intermediates. acs.orgnih.gov This method allows for precise control over the stereochemistry of the forming ring.

Double Intramolecular Oxymercuration: This powerful reaction allows for the stereoselective one-pot formation of mono-hydroxylated bis-THF ring systems, similar to that in asimitrin and by extension, applicable to this compound. researchgate.netresearchgate.net This method streamlines the synthesis by forming both rings in a single transformation.

A representative reaction for forming a THF ring is the acid-catalyzed cyclization of an epoxy alcohol, which can proceed with high stereoselectivity to yield the desired 2,5-disubstituted THF ring. acs.org

Convergent and Linear Synthesis Strategies

Convergent Synthesis: A convergent strategy involves the independent synthesis of several complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. rsc.orgresearchgate.net This approach is generally more efficient for complex molecules like Annonaceous acetogenins. beilstein-journals.orgacs.org It allows for the parallel production of key intermediates, and a low-yielding step in one fragment's synthesis does not compromise the entire synthetic route. For the synthesis of this compound, a convergent approach would typically involve the separate synthesis of the bis-THF core and the butenolide-containing side chain, followed by their coupling. nih.gov

The table below summarizes the key features of these two strategies in the context of acetogenin synthesis.

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step sequential construction of the molecule. | Conceptually simple to plan. | Overall yield can be very low for long sequences. A single failed step can halt the entire synthesis. |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | Higher overall yields. More efficient for complex molecules. Allows for parallel synthesis of fragments. | Requires careful planning of fragment coupling reactions. |

Control of Chiral Centers and Relative/Absolute Stereochemistry

The absolute and relative stereochemistry of the numerous chiral centers in the bis-THF core and its flanking regions is paramount for the biological function of this compound. Control over stereochemistry is a central theme in all synthetic approaches. illinois.edunih.govnumberanalytics.com

Methods to achieve this control include:

Chiral Pool Synthesis: Starting from readily available, enantiomerically pure natural products like amino acids (e.g., D-glutamic acid) or carbohydrates (e.g., D-xylose). researchgate.netbeilstein-journals.org These starting materials provide a scaffold with pre-existing stereocenters.

Substrate Control: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. For example, chelation-controlled additions to carbonyls can provide high diastereoselectivity. acs.orgresearchgate.net

Reagent Control: The use of chiral reagents or catalysts to induce stereoselectivity. The Sharpless asymmetric epoxidation and dihydroxylation are prime examples, where the choice of the chiral ligand (e.g., (+)- or (-)-diethyl tartrate) determines the facial selectivity of the oxidation. mdpi.com

Kinetic Resolution: The differential reaction of a racemic mixture with a chiral reagent or catalyst, allowing for the separation of enantiomers. Hydrolytic kinetic resolution of racemic epoxides is a common application. mdpi.com

The precise stereochemistry of this compound's bis-THF core is believed to be the same as that of trilobin and asimitrin, featuring a threo/trans/threo/trans/threo relationship between the substituents on the C15 to C24 portion of the carbon chain. numberanalytics.com Achieving this specific arrangement requires a carefully planned sequence of stereocontrolled reactions.

Synthesis of the α,β-Unsaturated γ-Lactone Moiety

The α,β-unsaturated γ-lactone, or butenolide, is another critical pharmacophore of the Annonaceous acetogenins. In this compound, this moiety is further distinguished by the presence of a hydroxyl group at the C-4 position.

Methodologies for Introducing the Hydroxyl Group at C-4

The introduction of a hydroxyl group at the C-4 position of the butenolide ring is a key synthetic challenge. While general methods for the synthesis of α,β-unsaturated γ-lactones are well-established, nih.govgoogle.com the specific synthesis of the 4-hydroxy substituted variant as found in this compound requires specific approaches.

One potential strategy involves the oxidation of a suitable precursor. For example, the oxidation of a furan ring can lead to the formation of a butenolide. The specific reaction conditions and the nature of the substituents on the furan can influence the formation of hydroxylated products.

Another approach is the resolution of racemic mixtures of 5-substituted 4-hydroxy-2(5H)-furanones. This can be achieved by crystallization with an enantiomerically pure base, such as cinchonidine. google.com This method allows for the separation of the desired enantiomer, which is crucial as the stereochemistry at C-4 is likely important for biological activity. All naturally occurring OH-4 acetogenins discovered so far possess the R configuration at this center. numberanalytics.com

The following table outlines some potential methods for the synthesis of 4-hydroxy-2(5H)-furanones.

| Method | Description | Key Reagents/Conditions | Reference |

| Resolution of Racemates | Separation of a racemic mixture of 4-hydroxyfuranones using a chiral resolving agent. | Enantiomerically pure base (e.g., cinchonidine), specific solvent mixtures. | google.com |

| Oxidation of Furans | Oxidative transformation of a substituted furan to a butenolide. | Oxidizing agents (e.g., singlet oxygen, peroxy acids). | General methodology |

| From α,β-acetylenic esters | Reaction of γ-hydroxy-α,β-acetylenic esters. | Can be used to form substituted furanones. | acs.org |

Enantioselective Synthesis of the Lactone Fragment

The enantioselective synthesis of the butenolide fragment is crucial, as the stereocenter at C-5 (C-36 in the full structure of this compound) is typically of the (S)-configuration in natural Annonaceous acetogenins. mdpi.com

Common strategies for the enantioselective synthesis of this fragment include:

Alkylation of a Chiral Lactone Template: A common approach involves the α-alkylation of a pre-formed, enantiopure α-sulfenyl γ-lactone with a suitable alkyl iodide corresponding to the rest of the carbon chain. beilstein-journals.orgnih.gov

Ring-Closing Metathesis (RCM): RCM of a suitable diene precursor catalyzed by a ruthenium catalyst (e.g., Grubbs' catalyst) is a powerful method for constructing the butenolide ring. nih.gov

Organocatalysis: Asymmetric organocatalytic reactions, such as Michael-cyclization cascades, have been developed for the facile synthesis of chiral γ-lactols, which can be readily transformed into trisubstituted γ-lactones with high enantioselectivity. acs.org

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of γ-ketoesters can produce chiral γ-lactones with excellent enantioselectivity. ajou.ac.kr

The final step in the formation of the α,β-unsaturated system often involves the elimination of a sulfoxide, which is generated by the oxidation of a sulfide precursor. beilstein-journals.org

Chemo-Enzymatic and Semi-Synthetic Approaches

Chemo-enzymatic and semi-synthetic methodologies offer powerful tools for the generation of this compound analogs. These approaches combine the precision of biocatalysis with the versatility of chemical synthesis to create novel derivatives that are often inaccessible through purely chemical or biological means.

While specific biocatalytic steps for the direct synthesis of this compound analogs are not yet extensively documented in the literature, the broader field of bisbenzylisoquinoline alkaloid (BIA) synthesis provides a clear blueprint for potential strategies. Chemo-enzymatic synthesis of BIAs often involves the enzymatic construction of the core benzylisoquinoline monomers, followed by chemical coupling. nih.govresearchgate.net

A key biocatalytic transformation is the stereoselective Pictet-Spengler reaction, catalyzed by enzymes such as norcoclaurine synthase (NCS). oup.com This reaction condenses dopamine with 4-hydroxyphenylacetaldehyde to form the fundamental (S)-norcoclaurine skeleton of many BIAs. oup.com Subsequent enzymatic modifications, such as O-methylation and N-methylation catalyzed by specific methyltransferases, can produce a variety of enantiopure benzylisoquinoline monomers. nih.govresearchgate.net For instance, gram-scale synthesis of these monomers has been achieved through a one-pot process involving an enzymatic stereoselective Pictet-Spengler reaction followed by regioselective enzymatic methylation. nih.govresearchgate.net

Another critical enzymatic step in the biosynthesis of some BIAs is oxidative coupling, catalyzed by cytochrome P450 enzymes like berbamunine synthase (CYP80A1). oup.com These enzymes can facilitate the formation of the diaryl ether linkages that are characteristic of many bisbenzylisoquinoline alkaloids. oup.com While direct enzymatic hydroxylation at the C4 position of a trilobine precursor has not been specifically reported, the use of hydroxylases for late-stage functionalization of complex molecules is a well-established strategy in chemo-enzymatic synthesis. nih.govacs.org For example, non-heme iron-dependent monooxygenases have been used for the selective benzylic hydroxylation of precursors in the synthesis of other natural products. acs.org Such an approach could potentially be adapted to introduce the hydroxyl group onto the trilobine scaffold.

The general chemo-enzymatic strategy for creating BIA diversity can be summarized as:

Enzymatic synthesis of chiral benzylisoquinoline monomers.

Chemical or enzymatic derivatization of these monomers.

Chemical coupling (e.g., Ullmann or Suzuki-Miyaura reactions) to form the dimeric structure. nih.govresearchgate.net

This modular approach allows for the creation of a wide range of analogs with variations in substitution and linkage patterns. nih.govresearchgate.net

To investigate the mechanism of action and identify the cellular targets of bisbenzylisoquinoline alkaloids, chemical probes are invaluable tools. A prominent example is the derivatization of trilobine, a close structural analog of this compound, to create a multifunctional chemical probe. researchgate.netresearchgate.net

In one study, a chemical probe was synthesized from the parent trilobine molecule. researchgate.netresearchgate.net This probe was designed with two key functionalities:

A photo-activatable benzophenone group : This allows for covalent cross-linking of the probe to its protein targets upon UV irradiation.

A terminal alkyne group : This serves as a handle for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This enables the attachment of reporter tags, such as fluorescent dyes (e.g., TAMRA) or biotin for affinity purification. researchgate.netresearchgate.net

The resulting probe demonstrated a similar inhibitory concentration (IC₅₀) to the parent trilobine, indicating that the chemical modifications did not significantly impede its biological activity. researchgate.netresearchgate.net This probe was successfully used in chemical pull-down experiments to identify protein partners of trilobine derivatives in Plasmodium falciparum, the parasite responsible for malaria. researchgate.net

| Probe Feature | Chemical Moiety | Function |

| Photo-activation | Benzophenone | Covalent cross-linking to target proteins |

| Bioorthogonal Handle | Terminal Alkyne | "Click" reaction for reporter tag attachment |

This derivatization strategy highlights how a natural product like this compound can be chemically modified to create sophisticated tools for biological research without compromising its inherent activity.

Biocatalytic Steps in Analog Preparation

Development of Simplified Analogs and Scaffold Derivatives for Structure-Activity Relationship Studies

To understand which structural features of this compound are essential for its biological activity, researchers develop simplified analogs and derivatives with modified scaffolds. This approach helps to identify the pharmacophore and optimize properties like potency and bioavailability.

A significant effort in this area has been the hemi-synthesis of a large library of derivatives based on the trilobine scaffold. In one extensive study, 94 hemi-synthetic derivatives of trilobine were created to explore the SAR for antimalarial activity. nih.govbiorxiv.orgnih.gov This work led to the identification of compounds with significantly improved preclinical properties. nih.govnih.gov For example, selective demethylation of isotrilobine followed by the introduction of various alkylamines led to analogs with enhanced microsomal stability and reduced plasma protein binding, addressing key challenges in drug development. nih.gov

The development of these analogs followed a clear progression:

Initial Hit : Identification of trilobine and related natural alkaloids with promising activity. biorxiv.org

Library Synthesis : Creation of a diverse set of derivatives by modifying specific functional groups on the natural product scaffold. nih.govbiorxiv.orgnih.gov This included modifications at the methoxy positions of isotrilobine. nih.gov

SAR Analysis : Evaluation of the synthesized analogs for biological activity to establish relationships between structural changes and potency.

Lead Optimization : Further chemical modification of the most promising analogs to improve pharmacological properties such as solubility and plasma protein binding. nih.gov This led to the development of compound 125 , which showed good antimalarial activity and improved preclinical characteristics. nih.govnih.gov

Below is a table summarizing the progression from a natural product to an optimized analog.

| Compound | Description | Key Properties | Reference |

| Trilobine | Natural bisbenzylisoquinoline alkaloid | Initial hit compound for antimalarial activity | biorxiv.org |

| Compound 84 | Hemi-synthetic trilobine derivative | Kills multi-drug resistant malaria isolates; highly bound to plasma protein | nih.govbiorxiv.orgnih.gov |

| Compound 125 | Optimized hemi-synthetic derivative | Similar antimalarial activity to compound 84; significantly lower plasma protein binding; good microsomal stability | nih.govnih.gov |

This systematic approach of generating and testing simplified and modified analogs is crucial for translating a bioactive natural product like this compound into a potential therapeutic agent.

Molecular and Cellular Mechanism of Action Studies of 4-hydroxytrilobin

Investigation of Specific Molecular Targets and Binding Interactions

Research into 4-Hydroxytrilobin has identified specific enzymatic targets, providing a foundation for understanding its biological effects. While its interaction with some proteins is well-documented, its effect on other potential targets remains an area for further investigation.

Detailed Mechanism of Mitochondrial Complex I Inhibition

Direct inhibition of mitochondrial complex I by this compound has not been explicitly demonstrated in the available scientific literature. However, some studies suggest an indirect role in modulating mitochondrial function. One study noted that Viscosol ameliorated mitochondrial stress plos.org. In diabetic mouse models, treatment with Viscosol was found to downregulate the expression of mitochondrial fission protein DRP1 and the apoptotic mitochondrial protein ATF5, which are markers of mitochondrial stress researchgate.net.

Mitochondrial complex I, or NADH:ubiquinone oxidoreductase, is a critical enzyme in the electron transport chain. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This action contributes to the proton motive force essential for ATP synthesis. Inhibition of this complex can lead to a decrease in cellular energy production and an increase in reactive oxygen species (ROS).

Currently, there are no specific kinetic studies detailing the inhibition of mitochondrial complex I by this compound.

Specific binding site analyses, such as those using photoaffinity labeling or mutagenesis to determine the interaction of this compound with mitochondrial complex I, have not been reported in the reviewed literature.

Kinetic Studies of Enzyme Inhibition

Exploration of Other Enzyme Systems and Protein Targets (e.g., Protein Tyrosine Phosphatase 1B inhibition)

A significant molecular target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B). frontiersin.org This enzyme is a key negative regulator in both insulin and leptin signaling pathways. nih.gov

Studies have shown that this compound (Viscosol) is a potent inhibitor of PTP1B. frontiersin.org Detailed kinetic analysis revealed that it acts as a reversible, mixed-type I inhibitor of PTP1B. frontiersin.org The inhibitory activity is significant, with a reported half-maximal inhibitory concentration (IC₅₀) of 13.5 μM and an inhibitory constant (Kᵢ) of 4.6 μM. frontiersin.org Further research has corroborated these findings, showing that treatment with Viscosol significantly reduces the mRNA expression of PTP1B in both kidney and brain tissues of diabetic mice. colab.wsplos.org

Inhibitory Action of this compound (Viscosol) on PTP1B

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 13.5 μM | frontiersin.org |

| Kᵢ | 4.6 μM | frontiersin.org |

| Inhibition Type | Reversible, Mixed Type I | frontiersin.org |

Interaction with Membrane Components or Ion Channels

Based on the available scientific literature, there are no specific studies that have investigated the direct interaction of this compound with cell membrane components or its effects on ion channel activity.

Elucidation of Intracellular Signaling Pathway Modulation

The inhibitory effect of this compound on PTP1B directly implicates it in the modulation of critical intracellular signaling pathways, primarily those related to metabolism and inflammation.

By inhibiting PTP1B, this compound effectively enhances insulin signaling. PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its downstream substrates, such as insulin receptor substrate 1 (IRS-1). kenyon.eduplos.org Inhibition of PTP1B prevents this dephosphorylation, leading to prolonged activation of the IR and enhanced downstream signaling through the PI3K/Akt pathway, which ultimately promotes glucose uptake and metabolism. plos.orgportlandpress.comoup.com

Similarly, this compound modulates the leptin signaling pathway. PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component in the leptin receptor signaling cascade that regulates appetite and energy expenditure. nih.govbioscientifica.comahajournals.org By inhibiting PTP1B, this compound enhances leptin sensitivity through increased JAK2 and subsequent STAT3 phosphorylation. bioscientifica.comwikipathways.orgarchivesofmedicalscience.com

Furthermore, research indicates that this compound can modulate inflammatory pathways. Studies have shown that Viscosol treatment significantly reduces the mRNA expression of key inflammatory mediators including NF-κB and the inflammasome components NLRP3 and AIM2 in kidney and brain tissues. colab.wsplos.orgjuw.edu.pk This suggests that this compound can attenuate inflammatory responses by suppressing these signaling cascades. colab.wsjuw.edu.pk

Impact on ATP Production and Cellular Energy Homeostasis

The primary and most well-documented mechanism of action for Annonaceous acetogenins is the profound disruption of cellular energy production. plos.orgijper.orgcore.ac.uk These compounds are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govnih.govcapes.gov.br This inhibition is a critical blow to the cell's ability to generate adenosine triphosphate (ATP), the main currency of cellular energy. plos.orgcore.ac.uktandfonline.com

By blocking Complex I, this compound and its relatives effectively halt the flow of electrons, which is a necessary step for oxidative phosphorylation, the process that produces the vast majority of ATP in the cell. frontiersin.org The consequence is a rapid and severe depletion of intracellular ATP levels. plos.orgnih.gov This energy crisis is particularly detrimental to cancer cells, which have high metabolic rates and a voracious appetite for ATP to fuel their rapid proliferation and other malignant processes. ijper.orgresearchgate.net Annonaceous acetogenins are also known to inhibit the ubiquinone-linked NADH oxidase found in the plasma membranes of cancer cells, further crippling their ability to generate ATP. core.ac.uk

Downstream Effects on Redox State and Reactive Oxygen Species Generation

A direct consequence of inhibiting the mitochondrial electron transport chain is the increased production of reactive oxygen species (ROS). nih.goveuropeanreview.org Under normal conditions, mitochondria are a primary source of ROS, but when inhibitors like Annonaceous acetogenins disrupt the electron flow, the leakage of electrons to molecular oxygen is exacerbated, leading to a surge in superoxide anion production. nih.govmdpi.com

This elevation in ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. bioline.org.brmedcraveonline.com Oxidative stress, in turn, can inflict widespread damage on vital cellular components, including lipids, proteins, and DNA, further contributing to the cytotoxic effects of the compound. bioline.org.brmedcraveonline.com The increased ROS levels are also believed to be a key signal in initiating programmed cell death pathways, such as apoptosis. nih.gov

Perturbations of Key Cellular Signaling Cascades (e.g., mTOR, AMPK)

The sharp decline in cellular ATP levels caused by this compound and its congeners triggers a critical cellular energy sensor: AMP-activated protein kinase (AMPK). plos.orgnih.gov As the ratio of AMP to ATP increases, AMPK is activated. Activated AMPK orchestrates a major shift in cellular metabolism, shutting down anabolic processes that consume energy and activating catabolic pathways that generate energy.

One of the key targets of AMPK is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. plos.orgnih.gov AMPK directly inhibits mTORC1, a central regulator of cell growth, proliferation, and protein synthesis. plos.orgnih.gov The inhibition of mTORC1 by the AMPK activation induced by Annonaceous acetogenins is a crucial event that leads to the suppression of cancer cell growth and the induction of autophagy. plos.orgnih.gov

Modulation of Specific Cellular Processes (in in vitro and ex vivo models)

The disruption of fundamental cellular processes like energy production and signaling cascades by Annonaceous acetogenins leads to significant downstream effects on cell fate, including cell cycle progression and programmed cell death.

Analysis of Cell Cycle Progression and Arrest Mechanisms

Annonaceous acetogenins have been consistently shown to interfere with the cell cycle, a tightly regulated process that governs cell division. frontiersin.orgnih.gov A common outcome of treatment with these compounds is cell cycle arrest, which prevents cancer cells from proliferating. frontiersin.orgnih.gov

Many acetogenins, and likely this compound, induce arrest at the G1 or G1/S phase of the cell cycle. frontiersin.orgnih.govresearchgate.net This is often achieved by downregulating the expression of key cell cycle regulatory proteins, such as cyclin D1. frontiersin.orgnih.gov By inhibiting the progression from G1 to the S phase, where DNA replication occurs, these compounds effectively halt the division of malignant cells. Some studies have also reported cell cycle arrest at the G2/M phase. nih.gov

Table 1: Effects of Annonaceous Acetogenins on Cell Cycle Progression

| Compound/Extract | Cell Line | Observed Effect | Key Molecular Changes | Reference |

|---|---|---|---|---|

| Annona muricata extract | Breast Cancer | G1 phase arrest | Reduction in cyclin D1 expression | frontiersin.org |

| Squamocin | T24 Bladder Cancer | G1 phase arrest | - | frontiersin.org |

| Annonacin | T24 Bladder Cancer | G1 phase arrest | - | researchgate.net |

| Annonaceous Acetogenins (general) | Human Hepatocellular Carcinoma | G1/S transition arrest | Inhibition of cyclin D1 expression | nih.gov |

| Annonaceous Acetogenins | BEL-7402/5-FU and HepG2/ADM | G2/M phase arrest | - | nih.gov |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis, Ferroptosis) at a Mechanistic Level

The ultimate fate of cancer cells treated with Annonaceous acetogenins is often programmed cell death. Apoptosis, a form of cellular suicide, is a well-documented outcome. ijper.orgtandfonline.com The induction of apoptosis by these compounds is a multi-faceted process that includes:

Activation of Caspases: Annonaceous acetogenins can trigger the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8. nih.govresearchgate.net

Modulation of Bcl-2 Family Proteins: They can shift the balance between pro-apoptotic and anti-apoptotic proteins, for instance, by increasing the expression of Bax and decreasing the expression of Bcl-2. tandfonline.comnih.gov

Recent research has also shed light on other forms of programmed cell death induced by this class of compounds. Fractions rich in acetogenins from Annona coriacea have been shown to induce necroptosis in glioblastoma cells, a form of programmed necrosis. mdpi.com This was associated with an increased expression of RIP-1, a key protein in the necroptosis pathway. mdpi.com While there is no specific evidence to date linking this compound or other Annonaceous acetogenins to ferroptosis, the induction of multiple cell death pathways highlights their complex and potent anti-cancer activity.

Table 2: Induction of Programmed Cell Death by Annonaceous Acetogenins

| Compound/Extract | Cell Line | Pathway | Key Molecular Events | Reference |

|---|---|---|---|---|

| Annonacin | Cancer cells | Apoptosis | Activation of caspase-3 and Bax pathways | nih.gov |

| Squamocin | T24 Bladder Cancer | Apoptosis | Increased expression of Bax and Bad, cleavage of PARP, enhanced caspase-3 activity | nih.gov |

| Annona muricata extract | Breast Cancer | Apoptosis | Decreased Bcl-2 mRNA expression, increased caspase 3/7 and caspase 9 expression | tandfonline.com |

| Acetogenin-rich fractions of A. coriacea | Glioblastoma | Necroptosis | Increased expression of RIP-1 | mdpi.com |

Effects on Autophagy and Lysosomal Function

Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in vesicles called autophagosomes, which then fuse with lysosomes for degradation. sygnaturediscovery.comoncotarget.com The inhibition of the mTOR pathway by AMPK, a direct consequence of the ATP depletion caused by Annonaceous acetogenins, is a potent trigger for autophagy. plos.orgnih.govmdpi.com

The role of autophagy in cancer is complex; it can act as a survival mechanism for cancer cells under stress, but it can also lead to a form of programmed cell death. mdpi.com In the context of treatment with acetogenin mimetics, the induction of autophagy has been clearly demonstrated and is linked to the AMPK/mTOR signaling axis. plos.orgnih.gov The final stage of this process involves the fusion of autophagosomes with lysosomes, where the cellular contents are broken down by lysosomal enzymes. sygnaturediscovery.comoncotarget.com The induction of autophagy by compounds like this compound represents another layer of their complex interaction with cellular machinery.

Alterations in Gene Expression and Protein Synthesis Profiles

The direct impact of this compound on global gene expression and protein synthesis profiles has not been extensively detailed in publicly available scientific literature. However, research on related annonaceous acetogenins provides insights into the potential mechanisms through which this class of compounds can modulate cellular processes at the genetic and protein levels.

Studies on other acetogenins have demonstrated the ability to influence the expression of specific genes and proteins involved in inflammation, cell cycle regulation, and apoptosis. For instance, the acetogenin isodesacetyluvaricin has been shown to specifically inhibit the gene expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.gov This inhibition was observed at the mRNA level in A431 human epidermoid carcinoma cells and was linked to the reduced activity of transcription factors such as cAMP response element-binding factor and nuclear factor of activated T-cells. nih.gov

Furthermore, another acetogenin, mucoxin, has been reported to increase the expression of the pro-apoptotic proteins Bax and p53 in T47D breast cancer cells. biomedpharmajournal.org The upregulation of these proteins is a key step in initiating the intrinsic pathway of apoptosis, or programmed cell death. biomedpharmajournal.org An analog of the annonaceous acetogenin, AA005, was found to activate AMP-activated protein kinase (AMPK) and inhibit the mTOR complex 1 (mTORC1) signaling pathway, which in turn leads to autophagy and cell growth inhibition in colon cancer cells. plos.org

While these findings on related compounds are significant, it is important to note that specific studies confirming similar alterations in gene and protein expression profiles directly induced by this compound are not yet available. Future research focusing on transcriptomic and proteomic analyses of cells treated with this compound is necessary to elucidate its precise effects on these molecular pathways.

Studies on Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms (in non-human cellular models)

Detailed investigations into the specific mechanisms of cellular uptake, intracellular distribution, and efflux for this compound are limited. However, research on the broader class of annonaceous acetogenins offers a foundational understanding of how these lipophilic molecules may traverse cellular barriers and accumulate within cells.

Annonaceous acetogenins are known for their lipophilic nature, which generally allows them to passively diffuse across the lipid bilayer of cell membranes. mdpi.com However, their poor water solubility can be a limiting factor for bioavailability. mdpi.com To overcome this, studies have explored the use of nanoparticle-based delivery systems. These studies have shown that encapsulating annonaceous acetogenins in nanosuspensions can improve their stability and cellular uptake. tandfonline.comdovepress.com

For instance, studies using folate-modified nanosuspensions of annonaceous acetogenins demonstrated significantly enhanced cellular uptake in folate receptor-positive cancer cell lines. dovepress.com This suggests that receptor-mediated endocytosis can be a viable pathway for the cellular entry of these compounds when appropriately targeted. The uptake of these nanoparticles was observed to be time-dependent. dovepress.com While these studies highlight potential delivery strategies and uptake mechanisms for the general class of acetogenins, specific transporters involved in the influx or efflux of this compound have not been identified. The MDR1 gene, which codes for the P-glycoprotein transporter responsible for drug efflux, is a known factor in multidrug resistance to various anticancer drugs, but its specific interaction with this compound has not been documented. frontiersin.org

The primary intracellular target of annonaceous acetogenins is the mitochondrion. frontiersin.orgacs.org These compounds are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. frontiersin.orgmedicinacomplementar.com.br This inhibition leads to a depletion of cellular ATP levels, which is a major contributor to their cytotoxic effects. plos.orgacs.org A fluorescein-labeled analog of an annonaceous acetogenin, AA005, was observed to accumulate in the mitochondria of colon cancer cells. plos.org

Given this well-established mechanism for the compound class, it is highly probable that this compound also localizes to the mitochondria to exert its inhibitory effect on Complex I. However, direct imaging studies confirming the specific subcellular distribution and organelle targeting of this compound are not currently present in the available literature.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Potency vs. Adriamycin |

| PC-3 | Prostate Adenocarcinoma | < 10⁻⁴ | ~10,000x |

| HT-29 | Colon Adenocarcinoma | 2.8 x 10⁻² | ~100x |

Data sourced from Kim et al., 2005. researchgate.net

Structure-activity Relationship Sar and Computational Chemistry Investigations

Comprehensive Experimental SAR Studies

Experimental SAR studies involve the synthesis and biological evaluation of analogues of a lead compound to map out the pharmacophore. For acetogenins like 4-hydroxytrilobin, this has focused on the three main structural regions: the central bis-tetrahydrofuran (bis-THF) core with its flanking hydroxyl groups, the terminal α,β-unsaturated γ-lactone ring, and the long hydrocarbon chain.

The bis-tetrahydrofuran (bis-THF) core, flanked by hydroxyl groups, is a defining feature of many potent acetogenins and is considered crucial for their biological activity. nih.gov This central unit is believed to be a primary site of interaction with molecular targets such as the mitochondrial complex I. nih.gov

Importance of the THF Core: Studies have consistently shown that the presence of the THF rings is a key requirement for high potency. nih.gov Acetogenins with an adjacent bis-THF ring system, like that in this compound, are generally among the most potent compounds in this class. nih.govresearchgate.net The oxygen atoms within the THF rings and the flanking hydroxyls are thought to play a role in binding to the target protein. nih.gov

Role of Flanking Hydroxyls: The hydroxyl groups adjacent to the THF core are critical for activity. When these hydroxyls are blocked through chemical modification, for instance by creating acetylated or methoxymethyl (MOM) derivatives, a significant decrease in insecticidal and cytotoxic activity is observed. This highlights the importance of these free hydroxyl groups for molecular recognition and binding.

Core Analogues: To further probe the importance of the bis-THF core, researchers have synthesized analogues where this complex structure is replaced by simpler mimics. For example, replacing the bis-THF core with ethylene glycol or catechol ethers resulted in analogues with significantly reduced or no activity, confirming the specific structural and electronic requirements of the THF system for potent biological effects. mdpi.com

A summary of the impact of modifications on the bis-THF core is presented below.

Table 1: Impact of Bis-THF Core and Flanking Hydroxyl Modifications on Acetogenin Activity| Modification | Effect on Biological Activity | Reference |

|---|---|---|

| Blocking Flanking Hydroxyls (e.g., acetylation) | Significant decrease in activity | |

| Replacement of Bis-THF Core (e.g., with ethylene glycol ethers) | Reduced or abolished activity | mdpi.com |

| Presence of Adjacent Bis-THF Rings | Generally associated with higher potency | nih.govresearchgate.net |

The α,β-unsaturated γ-lactone ring at one end of the acetogenin molecule is another key functional group that significantly contributes to its biological profile. mdpi.com this compound possesses this moiety, which includes an additional hydroxyl group at the C-4 position. acs.org

Michael Acceptor Activity: The α,β-unsaturated system in the lactone ring acts as a Michael reaction acceptor. nih.gov This allows it to potentially form covalent bonds with nucleophilic residues (such as cysteine) in target proteins, which could contribute to irreversible inhibition and high potency.

Lactone Ring Analogues: The importance of this moiety has been demonstrated by studies where it is modified or replaced. For instance, replacement of the γ-lactone with a 1-methylpyrazole group in some acetogenin analogues highlighted the essential role of the original lactone structure for potent growth inhibitory activity. researchgate.net

Influence of C-4 Hydroxylation: The presence of a hydroxyl group at the C-4 position, as seen in this compound, is known to influence cytotoxic activity. acs.orgnih.gov The precise impact can be cell-line dependent, but this substitution clearly modulates the compound's biological interactions. google.com Studies comparing acetogenins with and without the C-4 hydroxyl group indicate that this feature is a critical determinant of cytotoxic selectivity. researchgate.net

Annonaceous acetogenins are characterized by a large number of stereocenters, and their specific three-dimensional arrangement is a critical determinant of biological activity. nih.govmdpi.com The relative and absolute stereochemistry of the hydroxyl groups and the THF rings dictates how the molecule fits into the binding site of its target.

Stereochemistry of the THF Core: The relative stereochemistry of the carbons forming the bis-THF ring system has a profound effect on potency. For adjacent bis-THF acetogenins, a threo/trans/threo/trans/erythro configuration around the core (from C-15 to C-24 in typical acetogenins) is often found to be the most potent arrangement, demonstrating superior cytotoxicity compared to other stereoisomers like those with a threo/trans/threo/trans/threo configuration. researchgate.netnih.gov While it was once thought that the stereochemistry of the THF core had little effect, systematic analysis of synthetic stereoisomers has proven this to be incorrect, showing significant differences in cytotoxicity based on the core's 3D structure. nih.gov

Configuration of Chiral Centers: The configuration at specific chiral centers can also have a notable impact. For example, some studies have shown that acetogenins with an S configuration at C-24 exhibit slightly greater cytotoxic selectivity than their R configuration counterparts. researchgate.net

Exploration of the α,β-Unsaturated γ-Lactone Moiety's Contribution to Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com This approach is valuable for understanding the key structural features driving activity and for predicting the potency of novel, untested compounds. frontiersin.org

Both 2D and 3D QSAR models have been developed for annonaceous acetogenins to predict their activity and guide the design of new analogues. ijpsdronline.com

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, counts of atoms and bonds, and physicochemical properties like molecular weight and logP. 2D-QSAR studies on acetogenins have helped to identify general structural requirements for activity. conicet.gov.ar

3D-QSAR: These models consider the three-dimensional structure of the molecules and how their properties are distributed in space. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around the molecules, representing steric and electrostatic properties. A 3D-QSAR study on a series of acetogenin analogues resulted in a predictive model with a high correlation coefficient (r² = 0.80) and cross-validated correlation coefficient (q² = 0.81), indicating a robust and predictive model. researchgate.net Such models provide a 3D map of the regions where modifications would likely enhance or decrease biological activity.

Through QSAR and other computational analyses, several key physico-chemical descriptors have been identified that influence the biological interactions of acetogenins like this compound. researchgate.netbiointerfaceresearch.com

Molecular Shape and Size: Descriptors related to molecular size, volume, and shape are important as they determine how well the molecule fits into the binding pocket of its target enzyme. biointerfaceresearch.com

Electronic Properties: The distribution of charge and the location of hydrogen bond donors and acceptors are critical for molecular recognition. The oxygen atoms of the THF rings and the hydroxyl groups are key hydrogen bonding sites, and their spatial arrangement, dictated by the molecule's stereochemistry, is a primary determinant of binding affinity. dovepress.com

Topological and Connectivity Indices: These descriptors encode information about the branching and connectivity of the atoms in the molecule and have been successfully used in QSAR models to correlate the structure of acetogenins with their activity.

The table below summarizes key physico-chemical descriptors and their general influence on the activity of annonaceous acetogenins.

Table 2: Key Physico-Chemical Descriptors in Acetogenin QSAR Models| Descriptor Class | Specific Examples | Influence on Biological Interaction | Reference |

|---|---|---|---|

| Lipophilicity | logP, XLOGP3 | Governs membrane permeability and access to intracellular targets. | biointerfaceresearch.comjst.go.jp |

| Steric/Size | Molecular Weight, Molecular Volume | Determines the fit within the target's binding site. | biointerfaceresearch.comfrontiersin.org |

| Electronic | Dipole Moment, Hydrogen Bond Donors/Acceptors | Crucial for specific interactions like hydrogen bonding with target residues. | dovepress.com |

| Topological | Connectivity Indices, Shape Indices | Encodes structural features like branching and overall molecular shape that impact binding. | frontiersin.org |

Development of 2D and 3D QSAR Models for Predicting Molecular Activity

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a protein target at an atomic level. These methods are fundamental in modern drug discovery, offering insights that can guide the synthesis and development of more potent and selective therapeutic agents.

Prediction of Binding Modes and Affinities with Target Proteins (e.g., Mitochondrial Complex I)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a primary target of interest is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a large enzyme complex crucial for cellular respiration. Inhibition of this complex is a known mechanism of action for many Annonaceous acetogenins.

A typical molecular docking study would involve:

Preparation of the Receptor and Ligand: High-resolution crystal structures of Mitochondrial Complex I, where available, would be prepared by adding hydrogen atoms and assigning appropriate charges. The 3D structure of this compound would be generated and optimized.

Docking Simulation: A docking algorithm would then be used to place the this compound molecule into the putative binding site of Mitochondrial Complex I. This process generates numerous possible binding poses.

Scoring and Analysis: These poses are then "scored" based on a function that estimates the binding affinity. The highest-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein.

Currently, there is a lack of published studies that provide specific binding energy values (e.g., in kcal/mol) or detailed interaction maps for this compound with Mitochondrial Complex I. Such data would be invaluable for understanding the precise mechanism of inhibition.

Conformational Analysis of this compound in Aqueous and Protein Environments

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, it is important to understand its conformational preferences in different environments:

Aqueous Environment: In a water-based solution, this compound will adopt a range of low-energy conformations. Molecular dynamics simulations can be used to explore this conformational landscape, providing insights into the flexibility of the molecule.

Protein Environment: Upon binding to a protein like Mitochondrial Complex I, this compound may adopt a specific "bioactive" conformation that could be different from its preferred conformation in water. Comparing the conformational ensembles in both environments can reveal the energetic cost of binding and the role of the protein in stabilizing a particular shape.

Ligand-Protein Interaction Energy Calculations

To obtain a more accurate estimation of binding affinity than what is provided by docking scores alone, more rigorous computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.

The process typically involves:

Running a molecular dynamics simulation of the protein-ligand complex.

Extracting snapshots from the simulation trajectory.

For each snapshot, calculating the individual energies of the complex, the protein, and the ligand.

Averaging these energies to determine the binding free energy.

There are no published reports of ligand-protein interaction energy calculations for this compound. Performing such calculations would yield more reliable predictions of its binding affinity to targets like Mitochondrial Complex I and would be a significant step forward in its computational characterization.

Fragment-Based Drug Design Principles Applied to this compound Scaffolds

Fragment-Based Drug Design (FBDD) is a strategy in drug discovery where small chemical fragments are screened for binding to a target protein. Promising fragments can then be grown, linked, or optimized to produce a lead compound with higher affinity and selectivity.

The chemical structure of this compound, with its long aliphatic chain and substituted tetrahydrofuran rings, can be considered a "scaffold." In the context of FBDD, this scaffold could be deconstructed into smaller fragments. These fragments could then be used in screening campaigns against various targets. Alternatively, the this compound scaffold itself could be used as a starting point for "scaffold hopping," where the core structure is modified to create novel compounds with potentially improved properties.

The application of FBDD principles to the this compound scaffold is a promising but as-yet unexplored area of research. Such an approach could lead to the discovery of new bioactive molecules inspired by the natural product's architecture.

Research Applications of 4-hydroxytrilobin As a Biochemical Probe

Utilization in Fundamental Cellular Respiration and Bioenergetics Studies

The primary mechanism of action for 4-Hydroxytrilobin, like other Annonaceous acetogenins, is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. redalyc.org This makes it an invaluable tool for studying cellular respiration and the intricate balance of energy production within the cell.

Mitochondria are central to cellular energy production, and their dysfunction is implicated in numerous diseases. e-dmj.org this compound's role as a specific inhibitor of Complex I allows researchers to induce a state of mitochondrial dysfunction in a controlled manner. redalyc.org Complex I is one of the main entry points for electrons into the electron transport chain, which is responsible for generating the proton gradient that drives ATP synthesis. wikipedia.org

By introducing this compound to cellular or isolated mitochondrial models, scientists can simulate pathological conditions associated with Complex I defects. This allows for the detailed study of the downstream consequences of impaired mitochondrial respiration, such as altered membrane potential, changes in mitochondrial dynamics (fusion and fission), and the activation of compensatory metabolic pathways. e-dmj.org The compound has been used to probe the vulnerability of various cancer cell lines to mitochondrial inhibition, demonstrating potent cytotoxicity against prostate (PC-3) and colon (HT-29) adenocarcinoma cells, among others. acs.orgufpb.br

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its production is tightly coupled to the electron transport chain through a process called oxidative phosphorylation. nih.govassaygenie.com The inhibition of Complex I by this compound effectively decouples electron transport from ATP synthesis, leading to a rapid depletion of cellular ATP levels. nih.gov

This property allows this compound to be used as a probe to investigate how cells respond to acute energy deficits. Researchers can study the activation of alternative ATP-generating pathways, such as glycolysis, and the cellular processes that are most sensitive to a lack of ATP. researchgate.netideafit.com For example, a related acetogenin, squamocin, has been shown to decrease ATP production, leading to tumor cell death. nih.gov By using this compound, scientists can explore the metabolic flexibility of different cell types and identify potential targets for therapies aimed at exploiting the energy requirements of cancer cells.

Investigation of Mitochondrial Function and Dysfunction in Model Systems

Application in Cell Biology to Elucidate Cellular Stress Responses

The disruption of core metabolic processes like cellular respiration inevitably triggers a cascade of cellular stress responses. This compound's targeted action allows for the specific initiation of these pathways, providing a clean model for their investigation.

Inhibition of the electron transport chain at Complex I is known to cause the leakage of electrons, which can prematurely react with molecular oxygen to form superoxide anions and other reactive oxygen species (ROS). redalyc.org This leads to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant capacity. ufpb.br

This compound can, therefore, be employed as a tool to induce oxidative stress originating specifically from a mitochondrial source. This enables the study of how cells sense and respond to ROS, including the upregulation of antioxidant enzymes and the activation of signaling pathways sensitive to redox state. The potent cytotoxicity of this compound and the related compound Asimitrin against various cancer cell lines is thought to be mediated, at least in part, by the induction of overwhelming oxidative stress. acs.orgufpb.br

| Cell Line | Cancer Type | Reported Potency vs. Adriamycin (Positive Control) | Reference |

|---|---|---|---|

| PC-3 | Prostate Adenocarcinoma | 100 - 10,000 times more potent | acs.orgresearchgate.net |

| HT-29 | Colon Adenocarcinoma | 100 - 10,000 times more potent | acs.orgresearchgate.net |

| A-549 | Lung Carcinoma | Tested, potent activity reported | ufpb.br |

| MCF-7 | Breast Carcinoma | Tested, potent activity reported | ufpb.br |

| A-498 | Kidney Carcinoma | Tested, potent activity reported | ufpb.br |

| MIA PaCa-2 | Pancreatic Carcinoma | Tested, potent activity reported | ufpb.br |

While direct studies specifically linking this compound to the unfolded protein response (UPR) and autophagy are limited, its known mechanism of action provides a strong basis for its use in these areas. The UPR is a stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.govf1000research.com Persistent ER stress and an activated UPR can ultimately lead to apoptosis. f1000research.com

Mitochondrial dysfunction and the resulting oxidative stress are known to disrupt protein folding within the ER, thereby activating the UPR. Similarly, autophagy is a cellular process for degrading and recycling damaged organelles and proteins. plos.org Damaged mitochondria are selectively removed by a specialized form of autophagy called mitophagy. By inducing mitochondrial damage, this compound can be used as a tool to trigger and study the interplay between mitochondrial homeostasis, the UPR, and the autophagic machinery.

Studying Oxidative Stress Pathways and Antioxidant Defense Mechanisms

Role as a Tool for Understanding Protein-Ligand Interactions

The study of how small molecules (ligands) bind to and modulate the function of proteins is a cornerstone of biochemistry and drug discovery. slideshare.net The high potency and specificity of this compound for mitochondrial Complex I make it an excellent molecular probe for investigating the protein-ligand interactions of this large and complex enzyme. redalyc.org

Crystal structures of protein-ligand complexes provide detailed views of their interactions. nih.gov Although a specific crystal structure of this compound bound to Complex I may not be publicly available, its known inhibitory action allows it to be used in computational studies, such as molecular docking, to predict its binding mode. researchgate.net Such studies can help elucidate the key amino acid residues in the binding pocket and understand the structural basis for its inhibitory activity. By comparing the binding of this compound with other acetogenins and known Complex I inhibitors, researchers can gain valuable insights into the structure-activity relationships required for potent inhibition, aiding in the design of novel therapeutic agents targeting mitochondrial metabolism.

Development of Affinity Probes for Target Identification and Validation

Affinity probes are created by chemically modifying a bioactive molecule to include a reactive group and a reporter tag, without significantly compromising its binding affinity for its target protein. sigmaaldrich.com These probes are instrumental in target identification and validation through techniques like affinity chromatography and photoaffinity labeling (PAL). nanotempertech.comwikipedia.org

The process of developing an affinity probe from a natural product like this compound would involve several key steps:

Structure-Activity Relationship (SAR) Analysis: Identifying positions on the this compound molecule where modifications can be made with minimal impact on its biological activity. For acetogenins, studies have highlighted the crucial role of the α,β-unsaturated γ-lactone ring and the hydroxyl groups flanking the bis-tetrahydrofuran (THF) core for their potent inhibition of mitochondrial Complex I. nih.gov

Probe Synthesis: A typical strategy involves introducing a photoreactive group (e.g., a benzophenone or diazirine) and a bioorthogonal handle (e.g., an alkyne or azide for click chemistry) onto the this compound scaffold. sigmaaldrich.comenamine.net Upon irradiation with UV light, the photoreactive group forms a covalent bond with the target protein, enabling subsequent enrichment and identification. nih.gov

Target Capture and Identification: The modified probe is incubated with cells or cell lysates. After covalent cross-linking to its target, the "tagged" protein can be enriched using the bioorthogonal handle (e.g., by clicking on a biotin tag) and subsequently identified using mass spectrometry. nih.govnih.gov

While this is a standard and powerful approach for target deconvolution of natural products, specific research detailing the synthesis and application of a this compound-derived affinity probe for target identification has not been prominently reported.

Use in Ligand-Binding Assays and Competition Studies

Ligand-binding assays are fundamental for quantifying the interaction between a ligand (like this compound) and its receptor or target enzyme. redalyc.orgnih.gov These assays can determine key parameters such as binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing molecules. frontiersin.orgnih.gov

A competition binding assay is a common format used to determine the relative affinity of an unlabeled compound by measuring its ability to displace a labeled ligand from the target. nanotempertech.com In the context of this compound, such an assay could be designed to:

Develop a labeled version of a known Complex I inhibitor (a radiolabeled or fluorescently tagged ligand).

Incubate the target (mitochondrial Complex I) with this labeled ligand.

Introduce increasing concentrations of unlabeled this compound to compete for binding to the same site.

Measure the displacement of the labeled ligand, from which the binding affinity (Ki) of this compound can be calculated. researchgate.net

These studies are crucial for quantifying the potency of new compounds and for comparing them to existing inhibitors. However, specific ligand-binding assay data or competition studies featuring this compound as the primary unlabeled or labeled ligand are not readily found in the reviewed literature.

Comparative Studies with Other Annonaceous Acetogenins to Differentiate Mechanistic Fingerprints

Annonaceous acetogenins are a large family of over 500 structurally similar polyketide natural products isolated from plants of the Annonaceae family. scribd.com Their primary mechanism of action is the potent inhibition of NADH:ubiquinone oxidoreductase (Complex I), a critical enzyme in the mitochondrial electron transport chain. redalyc.org Despite sharing a common target, subtle variations in their chemical structures lead to significant differences in potency and cellular activity, creating distinct "mechanistic fingerprints."

This compound belongs to the adjacent bis-THF class of acetogenins and is further classified within the "trilobacin" stereochemical subtype. Comparative studies focus on how specific structural features influence biological activity. Key structural variables among acetogenins include:

The nature of the core: Mono-THF, adjacent bis-THF, or non-adjacent bis-THF rings.

Stereochemistry: The relative and absolute stereochemistry of the hydroxyl and THF ring carbons. Acetogenins are often grouped into major subclasses based on the stereochemical pattern of the bis-THF core, such as the asimicin, bullatacin, and trilobacin types.

Hydroxylation Pattern: The number and position of hydroxyl groups along the hydrocarbon chain and on the lactone ring. This compound is defined by a hydroxyl group at the C-4 position of its α,β-unsaturated γ-lactone ring. researchgate.net

The α,β-unsaturated γ-lactone: This moiety is considered critical for binding to the catalytic site of Complex I.

Table 1: Comparative Structural Features of Representative Annonaceous Acetogenins

| Compound | Class | Stereochemical Subtype | Key Structural Feature |

|---|---|---|---|

| This compound | Adjacent bis-THF | Trilobacin | C-4 hydroxylated α,β-unsaturated γ-lactone |

| Asimicin | Adjacent bis-THF | Asimicin | threo, trans, threo, trans, threo core |

| Bullatacin | Adjacent bis-THF | Bullatacin | threo, trans, threo, trans, erythro core |

| Annonacin | Mono-THF | N/A | Single THF ring |

These comparative analyses are vital for establishing structure-activity relationships (SAR) and for guiding the synthesis of novel, potentially more potent or selective, Complex I inhibitors for therapeutic development. rsc.org

Future Directions and Emerging Research Avenues for 4-hydroxytrilobin

Unexplored Molecular Targets and Interacting Pathways

While the inhibition of mitochondrial complex I is a cornerstone of 4-hydroxytrilobin's known mechanism, its profound and selective cytotoxicity suggests that its interactions within the cell may be more complex. acs.orgslideshare.net Exploring targets beyond the mitochondria is a critical next step in fully understanding its biological effects.

The primary mechanism attributed to Annonaceous acetogenins, the class of compounds this compound belongs to, is the inhibition of the mitochondrial enzyme complex I (NADH: ubiquinone oxidoreductase). medicinacomplementar.com.br This action disrupts ATP production, leading to cell death. However, the possibility of alternative targets exists, as suggested by studies on related acetogenins which hint at interactions with other cellular components, including the potential to modulate enzymatic activities like matrix metalloproteinases. researchgate.net Future research should focus on identifying other proteins or cellular pathways that directly interact with this compound. Techniques such as chemical proteomics, which utilizes affinity-based probes to capture binding partners from cell lysates, could be instrumental. nih.gov Identifying these novel partners would provide a more comprehensive map of the compound's mechanism of action and could explain its selective potency.

Table 1: Methodologies for Identifying Novel Binding Partners

| Research Question | Proposed Methodology | Expected Outcome |

|---|---|---|

| What proteins, other than Complex I, does this compound bind to? | Chemical Proteomics (e.g., affinity chromatography with immobilized this compound) followed by Mass Spectrometry. nih.gov | Identification of a list of potential protein binding partners. |

| Does this compound affect other metabolic enzyme activities? | In vitro enzyme activity assays using a panel of key metabolic enzymes. | Determination of specific enzymatic pathways modulated by the compound. |

Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that regulate gene expression without altering the DNA sequence itself. mdpi.comnih.govwikipedia.org These processes are often dysregulated in diseases like cancer. Some natural products exert their effects by influencing the epigenetic landscape of cells. Given that certain acetogenins have been observed to modulate histone H3 phosphorylation, a key epigenetic mark, it is plausible that this compound could have similar capabilities. researchgate.net